4-Bromo-2-(4-fluorophenyl)pyridine
Overview
Description
4-Bromo-2-(4-fluorophenyl)pyridine is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions . It is a compound that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 2-bromo-4-fluoropyridine reacting with bis (tributyltin) through Stille coupling . Another method involves the use of Pd (PPh 3) 4, arylboronic acid, and K 3 PO 4 in 1,4-dioxane:water .Molecular Structure Analysis
The molecular weight of this compound is 252.09 . The InChI code is 1S/C11H7BrFN/c12-9-5-6-14-11(7-9)8-1-3-10(13)4-2-8/h1-7H .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used to formylate various heterocyclic compounds of medicinal interest .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of n20/D 1.531 and a density of 1.713 g/mL at 25 °C .Safety and Hazards
4-Bromo-2-(4-fluorophenyl)pyridine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should not be breathed in and should be handled with protective gloves, clothing, and eye/face protection .
Relevant Papers The relevant papers for this compound include studies on its synthesis , its use in various chemical reactions , and its safety and hazards . These papers provide valuable insights into the properties and potential applications of this compound.
Properties
IUPAC Name |
4-bromo-2-(4-fluorophenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-9-5-6-14-11(7-9)8-1-3-10(13)4-2-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFDGYZUBKOQNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90847446 | |
Record name | 4-Bromo-2-(4-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90847446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916824-57-2 | |
Record name | 4-Bromo-2-(4-fluorophenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916824-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(4-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90847446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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